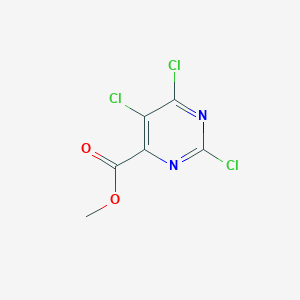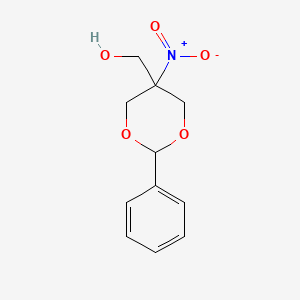
2,4-Bis(benzyloxy)-5-bromopyrimidin
Übersicht
Beschreibung
2,4-Bis(benzyloxy)-5-bromopyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 5 position of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(benzyloxy)-5-bromopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors for molecular targets such as HSP90, which plays a role in cancer development.
Materials Science: It can be used as a building block for the synthesis of complex organic materials with specific electronic properties.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of 2,4-Bis(benzyloxy)-5-bromopyrimidine is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It regulates the conformation and quality of client proteins, thereby maintaining protein homeostasis to preserve normal cell functions .
Mode of Action
2,4-Bis(benzyloxy)-5-bromopyrimidine acts as an HSP90 N-terminal inhibitor . It binds to the geldanamycin binding site at the N-terminus of HSP90a . This interaction results in significant degradation of the client proteins AKT and ERK .
Biochemical Pathways
The inhibition of HSP90 by 2,4-Bis(benzyloxy)-5-bromopyrimidine affects the AKT and ERK pathways . These pathways are crucial for cell survival and proliferation. The compound induces significant degradation of the client proteins AKT and ERK, leading to a lower level of the heat shock response compared to tanespimycin (17-AAG) .
Result of Action
2,4-Bis(benzyloxy)-5-bromopyrimidine exhibits antiproliferative activity against multiple breast cancer cell lines . It induces significant degradation of the client proteins AKT and ERK, leading to a lower level of the heat shock response . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biochemische Analyse
Biochemical Properties
2,4-Bis(benzyloxy)-5-bromopyrimidine has been identified as a novel HSP90 N-terminal inhibitor . It interacts with the molecular chaperone HSP90, which plays an essential role in cancer occurrence and development . The compound binds to the gelda-namycin binding site at the N-terminus of HSP90a .
Cellular Effects
The compound exhibits antiproliferative activity against multiple breast cancer cell lines . It induces significant degradation of the client proteins AKT and ERK and a lower level of the heat shock response compared to tanespimycin (17-AAG) .
Molecular Mechanism
2,4-Bis(benzyloxy)-5-bromopyrimidine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It successfully binds to the gelda-namycin binding site at the N-terminus of HSP90a .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine typically involves the alkylation of 2,4-dihydroxypyrimidine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The bromination at the 5 position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 2,4-Bis(benzyloxy)-5-bromopyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(benzyloxy)-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(benzyloxy)pyrimidine: Lacks the bromine atom at the 5 position.
2,4-Dihydroxypyrimidine: Lacks the benzyloxy groups and bromine atom.
5-Bromo-2,4-dihydroxypyrimidine: Lacks the benzyloxy groups.
Uniqueness
2,4-Bis(benzyloxy)-5-bromopyrimidine is unique due to the combination of benzyloxy groups and a bromine atom, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy groups provide stability and potential for interactions with biological targets.
Eigenschaften
IUPAC Name |
5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWETJGPVPWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292396 | |
| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41244-53-5 | |
| Record name | 41244-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)
